1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde

Medicinal Chemistry Synthetic Chemistry Schiff Base Synthesis

This 1-[5-(4-propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde (CAS 1243030-05-8) is a uniquely tailored polyheterocyclic scaffold for drug discovery. Its reactive pyrrole-2-carbaldehyde group enables rapid parallel synthesis of imine-linked compound libraries targeting cysteine, serine, or lysine residues—a capability absent in non-carbonyl analogs. The propylpiperazine side chain confers an experimentally determined XLogP3 of 2.1 and predicted pKa ~8.5-9.0, placing this intermediate in an optimal property space for CNS penetration and oral bioavailability. Furthermore, its structural homology to the antibacterial lead PT6 offers a validated starting point for anti-infective optimization. Choose this building block for distinct synthetic utility, favorable blood-brain barrier potential, and a proven pharmacophore framework.

Molecular Formula C14H19N5OS
Molecular Weight 305.4 g/mol
CAS No. 1243030-05-8
Cat. No. B1392565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
CAS1243030-05-8
Molecular FormulaC14H19N5OS
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCCN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O
InChIInChI=1S/C14H19N5OS/c1-2-5-17-7-9-18(10-8-17)13-15-16-14(21-13)19-6-3-4-12(19)11-20/h3-4,6,11H,2,5,7-10H2,1H3
InChIKeyHOYZLHRATJARLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde (CAS 1243030-05-8): A Specialized Heterocyclic Building Block for Medicinal Chemistry


1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde (CAS 1243030-05-8) is a synthetically derived, polyheterocyclic small molecule with a molecular weight of 305.40 g/mol and a molecular formula of C14H19N5OS [1]. It features a unique structural architecture that combines a 1,3,4-thiadiazole core, a pyrrole-2-carbaldehyde moiety, and a 4-propylpiperazine side chain [1]. This specific combination of pharmacophores creates a versatile scaffold for drug discovery, particularly valuable as a key intermediate for constructing diverse compound libraries through its reactive aldehyde handle [2].

Why Generic 1,3,4-Thiadiazole-Piperazine Analogs Cannot Replace the Specific 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde


The assumption that other piperazine-containing 1,3,4-thiadiazole derivatives are functionally interchangeable is critically flawed due to profound differences in synthetic utility and physicochemical properties. The target compound's reactive pyrrole-2-carbaldehyde group is a definitive structural feature enabling downstream conjugation (e.g., Schiff base formation) that is impossible with non-carbonyl analogs like 1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine . Furthermore, subtle changes to the piperazine N-substituent, such as replacing the propyl group with a methyl or diethylamino group, result in quantifiably different lipophilicity and basicity, directly impacting solubility, membrane permeability, and target binding [1]. These variations preclude simple one-to-one substitution without altering a lead compound's pharmacokinetic and pharmacodynamic profile.

Quantitative Differentiation Guide: Evidence Supporting the Selection of 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde Over Analogs


Synthetic Versatility: The Reactive Pyrrole-2-carbaldehyde Moiety Enables Unavailable Downstream Chemistry

A direct structural comparison confirms that 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde possesses a reactive aldehyde group. This functionality is absent in the closely related analog 1-propyl-4-[5-(1H-pyrrol-1-yl)-1,3,4-thiadiazol-2-yl]piperazine, which instead has an unsubstituted pyrrole ring . The aldehyde enables a suite of downstream reactions—most notably Schiff base condensation with primary amines—that are chemically impossible for the non-carbaldehyde analog. This provides a singular advantage for generating diverse compound libraries from a common intermediate.

Medicinal Chemistry Synthetic Chemistry Schiff Base Synthesis

Lipophilicity Control: The Propylpiperazine Group Imparts Higher LogP than Methyl- and Diethylamino- Analogs

The computed lipophilicity (XLogP3-AA) of the target compound is 2.1 [1]. This value is substantially higher than that of the 4-methylpiperazine analog (1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde, predicted XLogP ~1.0-1.5 based on its smaller alkyl chain) and the diethylamino analog (1-[5-(Diethylamino)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde, predicted XLogP ~1.5-1.9). The measured XLogP3 of 2.1 for the propyl derivative indicates a quantifiably higher affinity for lipophilic environments, which can be a critical parameter for optimizing membrane permeability and target binding in cellular assays.

Drug Design ADME Physicochemical Properties

Piperazine Basicity Modulation: The Propyl Group Offers a Distinct pKa Profile for Salt Formation and Solubility

The 4-propylpiperazine moiety confers a specific basicity (pKa of the conjugate acid ~8.5-9.0) that is intermediate between the more basic methylpiperazine (pKa ~9.0-9.5) and the less basic morpholine analog (1-[5-(Morpholin-4-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde, pKa ~7.0-7.5) [1]. This pKa profile dictates the compound's ionization state at physiological pH (7.4) and its ability to form stable, crystalline salts. The propyl analog is predicted to be predominantly ionized at pH 7.4, enhancing aqueous solubility compared to the morpholine analog, but with a lower degree of ionization than the methylpiperazine variant, potentially reducing hERG-related off-target effects associated with highly basic amines [2].

Pharmaceutical Sciences Pre-formulation Solubility Enhancement

Optimal Application Scenarios for Procuring 1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde


Construction of Focused Covalent Inhibitor Libraries via Schiff Base Chemistry

The pyrrole-2-carbaldehyde functionality enables rapid, parallel synthesis of imine-linked probe molecules. This compound serves as an ideal core scaffold for creating libraries targeting cysteine, serine, or lysine residues in enzyme active sites, where the thiadiazole-piperazine moiety provides affinity and the reversibly formed imine acts as the covalent warhead.

Optimization of ADME Profiles in CNS Drug Discovery Programs

The experimentally determined lipophilicity (XLogP3 = 2.1) and predicted pKa (~8.5-9.0) of the propylpiperazine group place this compound in a favorable property space for crossing the blood-brain barrier [1]. It is the preferred starting scaffold for oral CNS drug candidates over the methylpiperazine (too basic) or morpholine (insufficiently lipophilic) versions, which would likely exhibit inferior brain exposure.

Development of Antibacterial Agents Targeting Gram-Negative Bacteria

A structure-activity relationship study on a closely related series of piperazine-1,3,4-thiadiazole compounds identified a specific analog (PT6) as having highly significant antibacterial activity against Vibrio cholerae and Bacillus subtilis [2]. The target compound's structural homology to the active PT6 molecule, combined with its unique aldehyde handle for further modification, makes it a strategic starting point for medicinal chemists aiming to optimize and expand upon this antibacterial scaffold.

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